Cas no 101184-85-4 (1,4-Thiazepane)
1,4-Thiazepane is a seven-membered heterocyclic compound containing both nitrogen and sulfur atoms within its ring structure. This saturated scaffold exhibits notable conformational flexibility and electron-rich characteristics, making it a valuable building block in medicinal chemistry and drug discovery. The 1,4-thiazepane core demonstrates improved metabolic stability compared to analogous six-membered rings, while its non-planar structure enhances binding affinity to biological targets. Its unique physicochemical properties, including balanced lipophilicity and basicity, facilitate membrane permeability while maintaining aqueous solubility. The compound serves as a privileged structure for developing central nervous system (CNS) active compounds, particularly in designing modulators of neurotransmitter receptors. Recent applications highlight its utility in creating novel gamma-secretase modulators and 5-HT receptor ligands, with demonstrated advantages in blood-brain barrier penetration and reduced off-target effects compared to simpler heterocycles.
1,4-Thiazepane structure
Product Name:1,4-Thiazepane
CAS No:101184-85-4
MF:C5H11NS
MW:117.21253991127
CID:1084484
PubChem ID:16640716
Update Time:2025-07-02
1,4-Thiazepane Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Thiazepane
- hexahydro-1,4-Thiazepine
- [1,4]thiazepane
- 1,4-hexahydrothiazepine
- 1,4-Thiazepine, hexahydro-
- AC1Q1IAF
- ACMC-20m487
- AGN-PC-013P21
- CTK0G8392
- Hexahydro-1,4-thiazepin
- SureCN138572
- Z1954803255
- 101184-85-4
- DB-297633
- perhydro-1,4-thiazepine
- AKOS006220752
- SCHEMBL138572
- OQFUNFPIPRUQAE-UHFFFAOYSA-N
- DTXSID30586342
- F2147-1370
- EN300-54917
-
- Inchi: 1S/C5H11NS/c1-2-6-3-5-7-4-1/h6H,1-5H2
- InChI Key: OQFUNFPIPRUQAE-UHFFFAOYSA-N
- SMILES: S1CCNCCC1
Computed Properties
- Exact Mass: 117.06133
- Monoisotopic Mass: 117.06122053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 47.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 0.979±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 192-193 ºC
- Flash Point: 70.5±22.6 ºC,
- Refractive Index: 1.5342 (589.3 nm 27 ºC)
- Solubility: Soluble (125 g/l) (25 º C),
- PSA: 12.03
1,4-Thiazepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B585980-10mg |
1,4-Thiazepane |
101184-85-4 | 10mg |
65.00 | 2021-08-16 | ||
| TRC | B585980-50mg |
1,4-Thiazepane |
101184-85-4 | 50mg |
240.00 | 2021-08-16 | ||
| TRC | B585980-100mg |
1,4-Thiazepane |
101184-85-4 | 100mg |
$ 190.00 | 2023-04-18 | ||
| Chemenu | CM370007-1g |
1,4-Thiazepane |
101184-85-4 | 95%+ | 1g |
$656 | 2022-06-14 | |
| TRC | B585980-500mg |
1,4-Thiazepane |
101184-85-4 | 500mg |
$ 873.00 | 2023-04-18 | ||
| TRC | B585980-1g |
1,4-Thiazepane |
101184-85-4 | 1g |
$ 1800.00 | 2023-09-08 | ||
| TRC | B585980-1000mg |
1,4-Thiazepane |
101184-85-4 | 1g |
$ 1499.00 | 2023-04-18 | ||
| Enamine | EN300-54917-0.05g |
1,4-thiazepane |
101184-85-4 | 95% | 0.05g |
$267.0 | 2023-04-30 | |
| Enamine | EN300-54917-0.1g |
1,4-thiazepane |
101184-85-4 | 95% | 0.1g |
$396.0 | 2023-04-30 | |
| Enamine | EN300-54917-0.25g |
1,4-thiazepane |
101184-85-4 | 95% | 0.25g |
$566.0 | 2023-04-30 |
1,4-Thiazepane Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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